3-Iodo-1H-pyrazole
Overview
Description
3-Iodo-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine atom at the third position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
3-Iodo-1H-pyrazole, also known as 5-iodo-1H-pyrazole, is a pharmaceutical intermediate A similar compound, 4-iodopyrazole, has been reported to target alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a, and mycocyclosin synthase .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they interact with their targets in a manner that modulates biological processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that this compound is insoluble in water , which may impact its bioavailability.
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
This compound is light-sensitive and is incompatible with oxidizing agents, acids, and bases . These environmental factors could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Iodo-1H-pyrazole is insoluble in water and is light sensitive . It is incompatible with oxidizing agents, acids, and bases Pyrazole derivatives are known to manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .
Cellular Effects
Some pyrazole derivatives have been found to have antiproliferative effects on lung adenocarcinoma cell lines
Molecular Mechanism
Pyrazole synthesis often involves a cascade reaction
Temporal Effects in Laboratory Settings
This compound is light sensitive and should be stored in a dark place . It is also incompatible with oxidizing agents, acids, and bases
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
The synthesis of 3-Iodo-1H-pyrazole typically involves the iodination of pyrazole derivatives. One common method includes the reaction of pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an alkyl group can yield alkylated pyrazoles, while cyclization can produce fused ring systems.
Scientific Research Applications
3-Iodo-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug discovery and development.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
3-Iodo-1H-pyrazole can be compared with other pyrazole derivatives such as 3-Bromo-1H-pyrazole and 3-Chloro-1H-pyrazole. While these compounds share a similar core structure, the halogen atom’s nature (iodine, bromine, chlorine) significantly influences their reactivity and applications. This compound is unique due to the larger atomic size and higher reactivity of the iodine atom, making it more suitable for specific synthetic applications .
Similar Compounds
- 3-Bromo-1H-pyrazole
- 3-Chloro-1H-pyrazole
- 3-Fluoro-1H-pyrazole
These compounds are structurally similar but differ in their chemical properties and reactivity due to the different halogen atoms attached to the pyrazole ring.
Properties
IUPAC Name |
5-iodo-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKDVLFJSMVBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963354 | |
Record name | 3-Iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4522-35-4, 1007351-17-8 | |
Record name | 3-Iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-iodo-1H-pyrazole considered a useful building block in organic synthesis?
A: this compound serves as a versatile scaffold for elaborating diverse pyrazole derivatives. Its significance stems from the reactivity of the iodine atom, which readily participates in various cross-coupling reactions. These reactions, like the Sonogashira [], Suzuki-Miyaura [], and Negishi [] couplings, allow for the introduction of a wide range of substituents at the 3-position of the pyrazole ring.
Q2: What are some examples of reactions where this compound has been successfully employed as a starting material?
A: Researchers have successfully utilized this compound in several reactions. For instance, it undergoes Sonogashira cross-coupling with phenylacetylene to yield substituted 1-(1-ethoxyethyl)-3- phenylethynyl-1H-pyrazole derivatives []. It also serves as a crucial starting point for synthesizing 1,3,4,5-tetraaryl-substituted pyrazoles through a sequence involving SNAr reaction, Suzuki-Miyaura coupling, and Pd-catalyzed direct arylations []. Furthermore, Negishi cross-coupling between 3-ethoxy-4-iodo-1H-pyrazole and benzylzinc halides produces 4-benzyl-3-ethoxy-1H-pyrazole derivatives [].
Q3: What are the advantages of using a sequential synthetic approach with this compound as demonstrated in the synthesis of tetraaryl-substituted pyrazoles?
A: The sequential approach utilizing this compound provides a streamlined and efficient route for synthesizing complex pyrazoles []. This method bypasses the need for protecting groups or introducing specific activating/directing groups, simplifying the synthesis and enhancing overall efficiency. Additionally, this approach allows for the incorporation of four different aryl groups onto the pyrazole core, increasing the potential structural diversity achievable.
Q4: How does the presence of an ethoxy group at the 3-position of the pyrazole ring influence its reactivity in Negishi cross-coupling reactions?
A: The study investigating Negishi reactions specifically employed 3-ethoxy-4-iodo-1H-pyrazole []. While the paper doesn't delve into the direct impact of the ethoxy group, it highlights successful coupling with various benzylzinc halides under optimized conditions. This suggests the ethoxy group doesn't hinder the desired reactivity at the 4-position and potentially offers avenues for further derivatization after the coupling step.
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